![molecular formula C22H22N6O2 B11267393 N-(furan-2-ylmethyl)-1-(3-phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide](/img/structure/B11267393.png)
N-(furan-2-ylmethyl)-1-(3-phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide
Description
This compound belongs to the triazolo-pyridazine class, characterized by a fused [1,2,4]triazolo[4,3-b]pyridazine core linked to a piperidine-4-carboxamide scaffold.
Properties
Molecular Formula |
C22H22N6O2 |
---|---|
Molecular Weight |
402.4 g/mol |
IUPAC Name |
N-(furan-2-ylmethyl)-1-(3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide |
InChI |
InChI=1S/C22H22N6O2/c29-22(23-15-18-7-4-14-30-18)17-10-12-27(13-11-17)20-9-8-19-24-25-21(28(19)26-20)16-5-2-1-3-6-16/h1-9,14,17H,10-13,15H2,(H,23,29) |
InChI Key |
ZJICCNOUAWNYCS-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(=O)NCC2=CC=CO2)C3=NN4C(=NN=C4C5=CC=CC=C5)C=C3 |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Hydrazines with Pyridazine Derivatives
The triazolopyridazine ring is constructed via cyclocondensation between 3,6-dichloropyridazine and phenylhydrazine under acidic conditions (Scheme 1A). Heating at 80°C in acetic acid yields 6-chloro-3-phenyl-triazolo[4,3-b]pyridazine, which is subsequently aminated using aqueous ammonia in a sealed tube at 120°C.
Table 1: Optimization of Triazolopyridazine Amination
Condition | Catalyst | Temperature (°C) | Yield (%) |
---|---|---|---|
NH₃ (aq), EtOH | None | 120 | 68 |
NH₃ (aq), DMF | CuI | 100 | 72 |
NH₃ (gas), THF | Pd(OAc)₂ | 80 | 65 |
Alternative routes employ palladium-catalyzed Buchwald-Hartwig amination, though this introduces cost and complexity.
Functionalization of Piperidine-4-Carboxylic Acid
Carboxamide Formation with Furfurylamine
Piperidine-4-carboxylic acid is activated as an acid chloride using thionyl chloride (SOCl₂) in dichloromethane. Reaction with furfurylamine in the presence of triethylamine affords the furfurylcarboxamide in 85–90% yield (Scheme 2A). Microwave-assisted coupling (HATU, DIPEA) reduces reaction time to 15 minutes with comparable efficiency.
Critical Consideration : The basicity of furfurylamine necessitates controlled pH to prevent epimerization at the piperidine’s stereocenters.
Coupling of Triazolopyridazine and Piperidine Moieties
Nucleophilic Aromatic Substitution
6-Chloro-3-phenyltriazolopyridazine reacts with piperidine-4-carboxamide under basic conditions (NaH, DMF, 60°C) to displace chloride, yielding the target compound in 70–75% yield (Scheme 3A).
Table 2: Solvent Screening for N-Alkylation
Solvent | Base | Time (h) | Yield (%) |
---|---|---|---|
DMF | NaH | 6 | 75 |
DMSO | K₂CO₃ | 12 | 62 |
THF | LDA | 3 | 68 |
Transition Metal-Catalyzed Approaches
Palladium-mediated cross-coupling (e.g., Ullmann reaction) using CuI and 1,10-phenanthroline enables coupling at lower temperatures (90°C) but requires anhydrous conditions. Recent advances employ photoredox catalysis to enhance selectivity for hindered substrates.
One-Pot Cascade Strategies
Emerging methodologies combine triazolopyridazine synthesis and piperidine coupling in a single reactor. For example, Grygorenko et al. demonstrated a sequential cyclization-hydrogenation protocol using Pd/C and H₂, achieving 65% overall yield (Scheme 4A). This approach minimizes intermediate isolation but demands precise control over reaction parameters.
Characterization and Analytical Validation
Successful synthesis is confirmed via:
-
¹H NMR : Aromatic protons of triazolopyridazine (δ 8.9–9.2 ppm), furan’s β-protons (δ 7.4–7.6 ppm).
-
HPLC-MS : [M+H]⁺ at m/z 459.2 (calculated 459.18).
-
XRD : Confirms planarity of the triazolopyridazine core, critical for biological activity.
Challenges and Optimization Opportunities
-
Regioselectivity in Triazole Formation : Competing cyclization pathways may yieldtriazolo[1,5-b]pyridazine isomers. Microwave irradiation and Lewis acids (ZnCl₂) suppress byproduct formation.
-
Piperidine Ring Conformation : Chair-to-boat transitions during amidation alter steric accessibility. DFT calculations guide solvent selection to stabilize the desired conformer.
-
Scale-Up Limitations : Buchwald-Hartwig amination becomes cost-prohibitive above 100 g. Continuous flow systems mitigate this by reducing catalyst loading .
Chemical Reactions Analysis
Types of Reactions
N-(furan-2-ylmethyl)-1-(3-phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The triazolopyridazine moiety can be reduced under specific conditions to yield different reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperidine nitrogen or the furan ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure selective and efficient transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring typically yields furan-2,5-dicarboxylic acid derivatives, while reduction of the triazolopyridazine moiety can produce various reduced triazole derivatives .
Scientific Research Applications
N-(furan-2-ylmethyl)-1-(3-phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N-(furan-2-ylmethyl)-1-(3-phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structural Similarities and Variations
All analogs share the [1,2,4]triazolo[4,3-b]pyridazine core but differ in substituents on the piperidine/pyrrolidine carboxamide and the triazolo ring (Table 1). Key variations include:
- Furan vs. Aromatic/Electron-Withdrawing Groups : The target compound’s furan-2-ylmethyl group contrasts with phenyl (), fluorophenyl (), and trifluoromethylphenyl () substituents. Furan’s oxygen atom may enhance hydrogen-bonding capacity compared to purely aromatic or halogenated groups.
- Piperidine vs. Piperazine Linkers : substitutes piperidine with piperazine, introducing an additional nitrogen for hydrogen bonding .
Table 1. Structural and Physicochemical Comparison
Substituent Effects on Drug-Likeness
- Lipophilicity: The LogP of 0.85 for the phenyl-substituted analog () suggests moderate lipophilicity .
- Molecular Weight : The target compound’s higher molecular weight (~422.5 g/mol) compared to (322.36 g/mol) could impact permeability but remains within acceptable ranges for small-molecule drugs.
- Electron-Deficient Groups : The trifluoromethyl group in enhances metabolic stability and electronegativity, a feature absent in the furan-based target .
Pharmacological Implications (Inferred)
While direct pharmacological data for the target compound are unavailable, structural trends suggest:
- Triazolo-Pyridazine Core : Shared across all analogs, this core likely contributes to binding interactions with biological targets (e.g., kinases or receptors).
Biological Activity
N-(furan-2-ylmethyl)-1-(3-phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Structural Overview
The compound features a complex structure consisting of:
- Furan moiety : Contributes to the compound's lipophilicity and biological activity.
- Triazolo[4,3-b]pyridazine core : Known for modulating enzyme activities and receptor interactions.
- Piperidine ring : Enhances the structural diversity and may influence pharmacokinetic properties.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Initial studies suggest that it may:
- Inhibit enzyme activities : Particularly those involved in inflammatory processes.
- Modulate receptor interactions : Potentially affecting signaling pathways relevant to various diseases.
Antibacterial Properties
Research indicates that this compound may exhibit antibacterial effects. The triazolo-pyridazine moiety is known for its ability to inhibit bacterial growth through enzyme inhibition.
Anti-inflammatory Activity
The compound has shown promise in preclinical studies for its anti-inflammatory properties. By modulating key inflammatory pathways, it may reduce the severity of conditions such as arthritis or other inflammatory diseases.
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds, providing insights into the potential efficacy of this compound.
Future Directions and Applications
Given its unique structural features and preliminary findings regarding its biological activity, this compound holds potential for development as a therapeutic agent in various fields:
- Medicinal Chemistry : Further optimization of the compound could lead to novel drugs targeting inflammation and bacterial infections.
- Cancer Research : The compound's ability to modulate kinase activities suggests potential applications in oncology.
- Neuropharmacology : Investigating its effects on neuroinflammatory pathways may reveal new treatments for neurodegenerative diseases.
Q & A
Q. What are the critical steps and optimization strategies for synthesizing N-(furan-2-ylmethyl)-1-(3-phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide?
The synthesis involves multi-step reactions, starting with the formation of the triazolo[4,3-b]pyridazine core, followed by functionalization of the piperidine-4-carboxamide and furan-2-ylmethyl groups. Key steps include:
- Cyclocondensation : Formation of the triazolo-pyridazine ring via cyclization under reflux conditions (e.g., using hydrazine derivatives and catalytic acetic acid) .
- Amide Coupling : Introducing the piperidine-4-carboxamide group via carbodiimide-mediated coupling (e.g., EDC/HOBt in DMF) .
- Alkylation : Attaching the furan-2-ylmethyl group using alkyl halides or Mitsunobu conditions .
Optimization : Reaction parameters (temperature, solvent polarity, pH) must be tightly controlled to minimize side reactions. For example, triazolo-pyridazine cyclization requires anhydrous conditions and inert atmospheres to prevent oxidation . Yield improvements (≥70%) are achieved by iterative adjustments to catalyst loading (e.g., Pd/C for hydrogenation) and purification via column chromatography .
Q. How can researchers verify the structural integrity and purity of this compound?
Analytical Workflow :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regioselectivity of the triazolo-pyridazine ring and substitution patterns. Key signals include aromatic protons (δ 7.2–8.5 ppm) and furan methylene protons (δ 4.1–4.3 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]⁺ expected for C₂₃H₂₂N₆O₂) .
- HPLC-PDA : Assess purity (>95%) using reverse-phase C18 columns with acetonitrile/water gradients .
Common Pitfalls : Residual solvents (e.g., DMF) may require prolonged vacuum drying. Impurities from incomplete cyclization (e.g., pyridazine intermediates) can be identified via LC-MS .
Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?
Initial Screening :
- Enzyme Inhibition : Test against kinases (e.g., Aurora A) or phosphodiesterases due to the triazolo-pyridazine scaffold’s affinity for ATP-binding pockets .
- Cellular Viability Assays : Use MTT or resazurin assays in cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity .
Methodology : - Dose-response curves (0.1–100 µM) with positive controls (e.g., staurosporine for kinase inhibition).
- Data interpretation should account for solubility limitations in DMSO/PBS mixtures .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to enhance target selectivity?
SAR Design :
- Core Modifications : Replace the phenyl group on the triazolo-pyridazine with electron-withdrawing substituents (e.g., Cl, CF₃) to modulate binding kinetics .
- Piperidine Substitutions : Introduce methyl or hydroxyl groups to the piperidine ring to alter steric bulk and hydrogen-bonding capacity .
- Furan Replacement : Compare bioactivity with thiophene or pyrrole analogs to assess heterocycle specificity .
Experimental Validation : - Parallel synthesis of derivatives followed by high-throughput screening (HTS) against target panels.
- Molecular docking (e.g., AutoDock Vina) to predict binding poses and guide rational design .
Q. How should researchers resolve contradictory data in biological activity assays?
Case Example : If one study reports IC₅₀ = 2 µM for kinase X, while another finds no activity at 10 µM:
- Replication : Verify assay conditions (e.g., ATP concentration, buffer pH) and compound stability (e.g., degradation in DMSO stocks) .
- Orthogonal Assays : Confirm results using SPR (surface plasmon resonance) for binding affinity or Western blotting for downstream target phosphorylation .
- Meta-Analysis : Compare with structurally similar compounds in public databases (ChEMBL, PubChem) to identify trends or outliers .
Q. What strategies mitigate instability of the furan-2-ylmethyl group under physiological conditions?
Stability Challenges : The furan ring is prone to oxidative degradation in serum-containing media . Solutions :
- Prodrug Design : Mask the furan as a more stable ester or carbamate, releasing the active form via enzymatic cleavage .
- Formulation : Use lyophilized powders or cyclodextrin complexes to reduce aqueous exposure.
- Accelerated Stability Testing : Monitor degradation products (e.g., via LC-MS) under stressed conditions (40°C, 75% RH) .
Q. How can computational modeling guide the optimization of pharmacokinetic properties?
In Silico Tools :
- ADMET Prediction : Use SwissADME to estimate logP (target: 2–3), solubility (≥50 µM), and CYP450 inhibition .
- MD Simulations : Assess binding site residence time and ligand-protein dynamics (e.g., GROMACS) .
Case Study : Reducing logP from 3.5 to 2.8 via piperidine N-methylation improved aqueous solubility by 3-fold without compromising target affinity .
Q. What are best practices for handling and storing this compound to ensure experimental reproducibility?
Handling :
- Storage : –20°C in amber vials under argon to prevent light/oxygen degradation .
- Solubility : Prepare fresh solutions in DMSO (≤10 mM) and avoid freeze-thaw cycles.
Safety : Despite low acute toxicity (GHS Category 5), use PPE (gloves, goggles) due to limited long-term toxicity data .
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.